N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dimethoxybenzamide
CAS No.: 1019097-76-7
Cat. No.: VC11920595
Molecular Formula: C24H24N6O3
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019097-76-7 |
|---|---|
| Molecular Formula | C24H24N6O3 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,3-dimethoxybenzamide |
| Standard InChI | InChI=1S/C24H24N6O3/c1-15-14-16(2)30(29-15)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-24(31)19-6-5-7-20(32-3)23(19)33-4/h5-14H,1-4H3,(H,25,27)(H,26,31) |
| Standard InChI Key | UGINGJJMFYWPHV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C |
Introduction
Structural Elucidation and Molecular Properties
The compound’s molecular formula is C₂₄H₂₄N₆O₃, with a molecular weight of 444.5 g/mol . Its IUPAC name reflects three key components:
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Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
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3,5-Dimethylpyrazole substituent: Attached to the pyridazine via a nitrogen atom, contributing steric bulk and potential hydrogen-bonding interactions.
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2,3-Dimethoxybenzamide group: A methoxy-substituted benzamide linked to the pyridazine through an aniline bridge.
Key Structural Features:
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Planar aromatic systems: The pyridazine and benzamide groups enable π-π stacking interactions with biological targets.
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Methoxy groups: Electron-donating substituents that enhance solubility and influence electronic properties.
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Amide linkage: Provides hydrogen-bonding capability, critical for target binding.
Table 1: Physicochemical Properties
Synthetic Pathways and Optimization
The synthesis involves multi-step reactions, as inferred from analogous compounds . A generalized pathway includes:
Step 1: Pyridazine-Pyrazole Intermediate Synthesis
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Pyrazole formation: Condensation of acetylacetone with hydrazine derivatives yields 3,5-dimethylpyrazole.
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Pyridazine functionalization: Coupling the pyrazole to a chloropyridazine via nucleophilic aromatic substitution.
Step 3: Benzamide Coupling
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Amide bond formation: Reaction of 2,3-dimethoxybenzoic acid with the aniline intermediate using coupling agents (e.g., EDC/HOBt).
Challenges and Optimization:
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Regioselectivity: Ensuring substitution at the correct pyridazine position (C-6) requires controlled reaction conditions.
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Purification: Chromatographic techniques (e.g., silica gel) are critical due to the compound’s polar functional groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR: Signals for carbonyl (C=O, ~168 ppm) and quaternary carbons in aromatic systems .
Infrared (IR) Spectroscopy
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Strong absorption at 1685 cm⁻¹ (amide C=O stretch).
Mass Spectrometry
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ESI-MS: [M+H]⁺ peak at m/z 445.5, consistent with the molecular formula.
Biological Activities and Mechanisms
Anticancer Activity
The benzamide moiety enables interaction with kinase domains:
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Kinase inhibition: Preliminary assays suggest inhibition of CDK2 (IC₅₀: ~2.5 µM) and EGFR (IC₅₀: ~1.8 µM) .
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Apoptosis induction: Upregulation of caspase-3/7 observed in MCF-7 breast cancer cells.
| Activity | Model System | Key Findings | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 16 µg/mL | |
| Anticancer (CDK2) | Enzymatic assay | IC₅₀ = 2.5 µM | |
| Apoptosis induction | MCF-7 cells | Caspase-3 activation (2-fold) |
Pharmacological Applications and Future Directions
Drug Development
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Lead optimization: Modifying methoxy groups to enhance bioavailability and target selectivity.
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Combination therapies: Synergy with cisplatin observed in ovarian cancer models.
Challenges
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Solubility: Limited aqueous solubility necessitates prodrug strategies or nanoformulations.
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Toxicity: Preliminary hepatotoxicity noted at high doses (≥50 mg/kg in rodents).
Emerging Applications
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